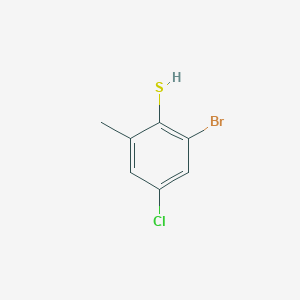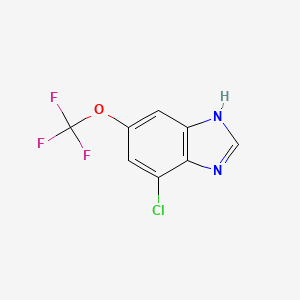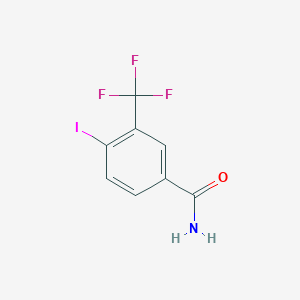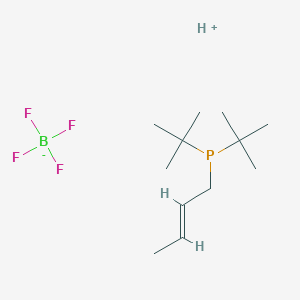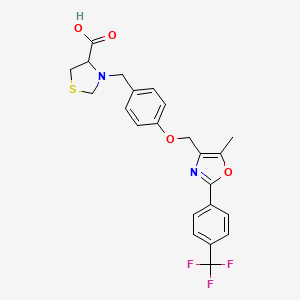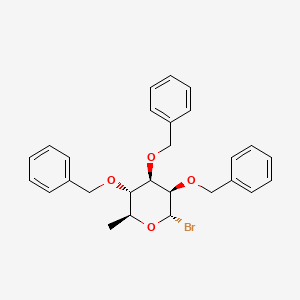
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its bromine atom at the second position, a methyl group at the sixth position, and three phenylmethoxy groups at the third, fourth, and fifth positions of the oxane ring. The stereochemistry of the compound is specified by the (2S,3R,4R,5S,6S) configuration, indicating the spatial arrangement of the substituents around the oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.
Bromination: The protected oxane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the second position.
Methylation: The methyl group is introduced at the sixth position using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include oxo derivatives or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced functional groups.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenylmethoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4R,5S,6S)-2-chloro-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with a chlorine atom instead of bromine.
(2S,3R,4R,5S,6S)-2-iodo-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with an iodine atom instead of bromine.
(2S,3R,4R,5S,6S)-2-fluoro-6-methyl-3,4,5-tris(phenylmethoxy)oxane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C27H29BrO4 |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6S)-2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C27H29BrO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3/t20-,24-,25+,26+,27+/m0/s1 |
Clave InChI |
MJZXQAVNDOYDAP-CMKGNXEASA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC1C(C(C(C(O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
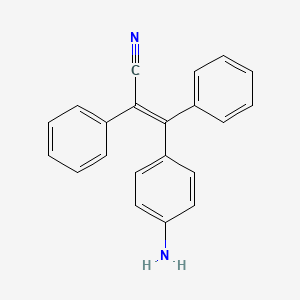
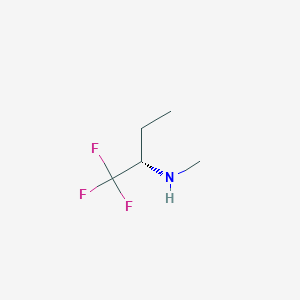
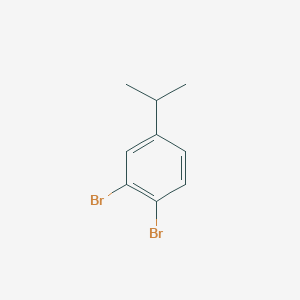
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
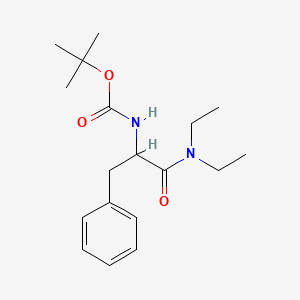
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
